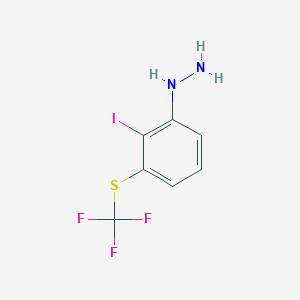

1-(2-Iodo-3-(trifluoromethylthio)phenyl)hydrazine

CAS No.:

Cat. No.: VC18813017

Molecular Formula: C7H6F3IN2S

Molecular Weight: 334.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6F3IN2S |

|---|---|

| Molecular Weight | 334.10 g/mol |

| IUPAC Name | [2-iodo-3-(trifluoromethylsulfanyl)phenyl]hydrazine |

| Standard InChI | InChI=1S/C7H6F3IN2S/c8-7(9,10)14-5-3-1-2-4(13-12)6(5)11/h1-3,13H,12H2 |

| Standard InChI Key | FVHJKEUVCFNLBG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)SC(F)(F)F)I)NN |

Introduction

1-(2-Iodo-3-(trifluoromethylthio)phenyl)hydrazine is a complex organic compound belonging to the hydrazine class. It features a unique combination of functional groups, including iodine and trifluoromethylthio, which significantly influence its chemical properties and reactivity. This compound is of interest in various chemical syntheses due to its potential to participate in diverse reactions.

Synthesis and Reactions

The synthesis of 1-(2-Iodo-3-(trifluoromethylthio)phenyl)hydrazine typically involves nucleophilic substitution or coupling reactions. These processes require specific conditions to ensure efficient formation of the desired compound.

Synthetic Routes

-

Nucleophilic Substitution: This method involves replacing a leaving group in a precursor molecule with the hydrazine group.

-

Coupling Reactions: These reactions often require catalysts to facilitate the formation of the desired bonds.

Chemical Reactions

1-(2-Iodo-3-(trifluoromethylthio)phenyl)hydrazine can participate in various chemical reactions, including:

-

Cross-Coupling Reactions: Useful for forming carbon-carbon or carbon-heteroatom bonds.

-

Reductive Amination: Involves the reduction of an imine or aldehyde to form an amine.

-

Hydrazine-Based Reactions: Such as the formation of hydrazones or azides.

Applications and Research Findings

1-(2-Iodo-3-(trifluoromethylthio)phenyl)hydrazine is primarily used in organic synthesis due to its versatile reactivity. Its applications can extend to pharmaceuticals, materials science, and other fields where complex organic molecules are required.

Potential Applications

-

Pharmaceutical Synthesis: The compound's unique functional groups make it a candidate for synthesizing novel pharmaceuticals.

-

Materials Science: Its reactivity can be exploited in the synthesis of advanced materials with specific properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume